molecular formula C24H22N2O3 B11971743 N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide CAS No. 303086-41-1

N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide

Cat. No.: B11971743
CAS No.: 303086-41-1
M. Wt: 386.4 g/mol
InChI Key: SFRFHHZHUVRZBK-KOEQRZSOSA-N
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Description

N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an allyloxy group, a benzylidene moiety, and a biphenyl group. Its molecular formula is C23H22N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-allyloxybenzaldehyde with 2-((1,1’-biphenyl)-4-yloxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain pathways, leading to its observed biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide can be compared with other similar compounds, such as:

    N’-benzylidene-3-(1,1’-biphenyl)-4-yl-1H-pyrazole-5-carbohydrazide: Similar structure but with a pyrazole ring.

    N’-benzylidene-2-(4-methoxyphenyl)acetohydrazide: Similar structure but with a methoxy group instead of an allyloxy group.

The uniqueness of N’-(4-(Allyloxy)benzylidene)-2-((1,1’-biphenyl)-4-yloxy)acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

303086-41-1

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

2-(4-phenylphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H22N2O3/c1-2-16-28-22-12-8-19(9-13-22)17-25-26-24(27)18-29-23-14-10-21(11-15-23)20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,26,27)/b25-17+

InChI Key

SFRFHHZHUVRZBK-KOEQRZSOSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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